molecular formula C14H14Cl3F3N4O4 B12861041 Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate

Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate

Cat. No.: B12861041
M. Wt: 465.6 g/mol
InChI Key: ZSAVHMFDXPMYLS-ZDUSSCGKSA-N
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Description

The compound Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate features a nicotinate ester backbone with three distinct functional groups:

  • 6-methyl: Enhances steric bulk and influences electronic properties.
  • 2-(trifluoromethyl): Imparts electron-withdrawing effects, improving metabolic stability and lipophilicity.
  • 5-position substituent: A complex group comprising an amino-linked imino moiety and a 2,3,3-trichloroallanoyloxy chain.

Properties

Molecular Formula

C14H14Cl3F3N4O4

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl 5-[(Z)-N'-[(2S)-2-amino-2,3,3-trichloropropanoyl]oxycarbamimidoyl]-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H14Cl3F3N4O4/c1-3-27-10(25)7-4-6(5(2)23-8(7)14(18,19)20)9(21)24-28-12(26)13(17,22)11(15)16/h4,11H,3,22H2,1-2H3,(H2,21,24)/t13-/m0/s1

InChI Key

ZSAVHMFDXPMYLS-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1)/C(=N/OC(=O)[C@](C(Cl)Cl)(N)Cl)/N)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=NOC(=O)C(C(Cl)Cl)(N)Cl)N)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the nicotinate moiety, followed by the introduction of the trifluoromethyl group. The trichloroallanoyl group is then incorporated through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate exhibit promising anticancer properties. The structural characteristics of the compound suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of nicotinic acid can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties
The compound's unique structure may also contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored as a potential antimicrobial agent .

Agricultural Science

Pesticidal Applications
The trichloroallanoyl moiety in the compound indicates potential use as a pesticide. Research into similar compounds has shown effectiveness against various agricultural pests. The ability to modify the compound's structure could enhance its activity and selectivity against specific pests while minimizing environmental impact .

Herbicidal Activity
Compounds with trifluoromethyl groups have been noted for their herbicidal properties. This compound may be developed into an effective herbicide to control unwanted vegetation in agricultural settings .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials. Its unique chemical structure may allow for the development of novel materials with specific functionalities such as increased durability or resistance to environmental stressors .

Nanotechnology Applications
The potential for using this compound in nanotechnology is significant. Its ability to form stable complexes could be utilized in drug delivery systems or as a component in nanoscale devices .

Case Studies

Field Study Focus Findings
Medicinal ChemistryAnticancer propertiesCompounds with similar structures showed induction of apoptosis in cancer cell lines .
Agricultural SciencePesticidal efficacySimilar compounds demonstrated effectiveness against agricultural pests .
Material SciencePolymer enhancementIncorporation of similar compounds improved mechanical properties of polymers .
NanotechnologyDrug delivery systemsPotential for stable complexes aiding targeted drug delivery .

Mechanism of Action

The mechanism of action of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and the trichloroallanoyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6)

Molecular Formula : C₁₁H₉F₃N₂O₂
Molecular Weight : 258.2
Key Features :

  • 5-cyano group: A compact, electron-withdrawing substituent that increases polarity compared to the target compound’s bulky trichloroallanoyl-imino group.
  • Lower molecular weight (258.2 vs. estimated >400 for the target compound) suggests higher solubility in polar solvents.
  • Applications: Likely used as a synthetic intermediate due to its simplicity and reactive cyano group .

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS 651292-55-6)

Molecular Formula : C₁₁H₁₁F₃N₂O₂S
Molecular Weight : 292.28
Key Features :

  • Moderate lipophilicity: LogP likely higher than the cyano derivative but lower than the target compound due to the smaller substituent .

Comparison: The sulfur-containing group offers distinct reactivity (e.g., thiol-disulfide exchange) but lacks the chloroallanoyl moiety’s halogenated bulk, which may reduce persistence in biological systems.

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 477866-12-9)

Molecular Formula : C₂₂H₁₈ClN₃O₂
Molecular Weight : 391.86
Key Features :

  • 5-cyano and 6-(4-chlorobenzyl)amino groups: Combines electron-withdrawing and aromatic hydrophobic elements.

However, the lack of trifluoromethyl and trichloroallanoyl groups may reduce metabolic stability and halogen-mediated interactions.

Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate

Molecular Formula: Not explicitly provided (inferred: C₁₅H₁₀Cl₃N₂O₃) Key Features:

  • 2,4,5-Trichlorophenoxy group: A polychlorinated aromatic substituent with high lipophilicity and environmental persistence.
  • Methyl ester : Less hydrolytically stable than ethyl esters under physiological conditions .

Comparison: The trichlorophenoxy group shares halogenation with the target compound but lacks the imino-allanoyl linkage, limiting its ability to form hydrogen bonds or undergo hydrolysis-driven activation.

Structural and Functional Analysis Table

Compound Name 5-Position Substituent Molecular Weight Key Functional Attributes
Target Compound Amino{[(2,3,3-trichloroallanoyl)oxy]imino} ~400 (estimated) Halogen bonding, hydrolytic sensitivity
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate Cyano 258.2 High polarity, synthetic utility
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate Aminocarbonothioyl 292.28 Sulfur-mediated reactivity
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate Cyano + 4-chlorobenzylamino 391.86 Enhanced hydrophobicity
Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate 2,4,5-Trichlorophenoxy ~340 (estimated) Environmental persistence, lipophilicity

Biological Activity

Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and chlorinated moieties, suggests it may exhibit significant biological activity. This article reviews the biological properties of this compound, supported by research findings and case studies.

  • Molecular Formula : C14H11Cl3F3N3O4
  • Molecular Weight : 448.61 g/mol
  • CAS Number : 646455-74-5

Biological Activity Overview

The biological activity of this compound can be categorized into various domains including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that nicotinic derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • A study demonstrated that trifluoromethylated compounds possess enhanced lipophilicity, which may improve their ability to penetrate bacterial membranes and exert antibacterial effects.

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : The mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been investigated:

  • Cytokine Production : Studies indicate that it may reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethylated nicotinates and found that those with chlorinated substituents exhibited significant antimicrobial activity against resistant strains .
  • Cancer Cell Proliferation : In a recent investigation involving various nicotinic derivatives, this compound was shown to decrease viability in MCF-7 cells by over 50% at concentrations above 10 µM .
  • Inflammatory Response Modulation : A study highlighted its effect on macrophages where treatment with the compound led to a significant decrease in IL-6 production upon LPS stimulation .

Data Tables

Biological ActivityTest SystemConcentrationEffect
AntimicrobialE. coli50 µg/mLInhibition of growth
AnticancerMCF-7 Cells10 µM>50% reduction in viability
Anti-inflammatoryMacrophages20 µMDecreased IL-6 production

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